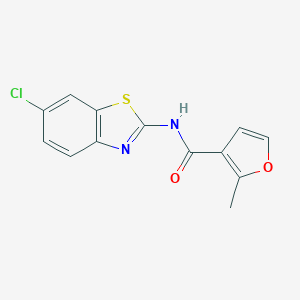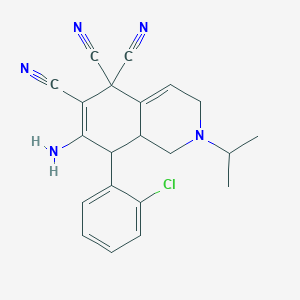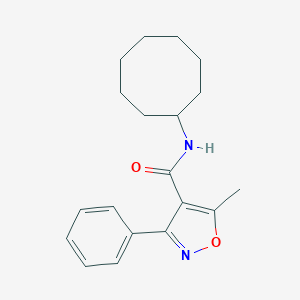
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, a phenyl group, and an isoxazolecarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of cyclooctylamine with 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
科学的研究の応用
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
作用機序
The mechanism of action of N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylate: This compound has a similar structure but differs in the functional group attached to the isoxazole ring.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxylic acid: This compound has a carboxylic acid group instead of an amide group.
N-cyclooctyl-5-methyl-3-phenyl-4-isoxazolecarboxyl chloride: This compound contains a chloride group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and reactivity, which make it valuable for various scientific research applications.
特性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-cyclooctyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-14-17(18(21-23-14)15-10-6-5-7-11-15)19(22)20-16-12-8-3-2-4-9-13-16/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3,(H,20,22) |
InChIキー |
JBIDVSHIZLAAOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B330619.png)
![2-(4-ethylphenyl)-N-[2-(4-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330620.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B330621.png)
![2-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B330624.png)
![2-(3-Bromophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B330625.png)
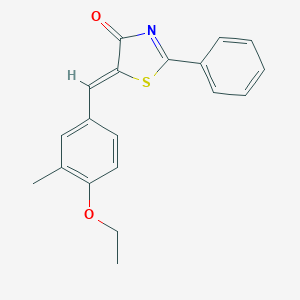
![2-Ethoxy-6-nitro-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B330629.png)
![2-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B330630.png)
![2-(3-{[(4-nitrophenyl)carbonyl]oxy}propyl)-1H-benzimidazole-6-carboxylic acid](/img/structure/B330631.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B330633.png)
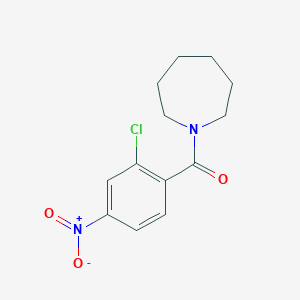
![Methyl 3-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B330637.png)
